molecular formula C13H8ClNO4 B14272509 2-Nitro-5-phenoxybenzoyl chloride CAS No. 139061-34-0

2-Nitro-5-phenoxybenzoyl chloride

Cat. No.: B14272509
CAS No.: 139061-34-0
M. Wt: 277.66 g/mol
InChI Key: LXJRJMXZBOZRLN-UHFFFAOYSA-N
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Description

2-Nitro-5-phenoxybenzoyl chloride is a chemical compound with the molecular formula C13H7ClNO4. It belongs to the class of nitro compounds, which are important nitrogen derivatives. The nitro group (−NO2) in this compound exhibits resonance structures, resulting in its polar character and moderate dipole moment .

Preparation Methods

a. Direct Nitration: 2-Nitro-5-phenoxybenzoyl chloride can be synthesized through direct nitration of the corresponding aromatic compound. The reaction involves the substitution of a hydrogen atom on the benzene ring with a nitro group. The synthetic route typically uses nitric acid (HNO3) as the nitration agent. The reaction conditions are carefully controlled to avoid over-nitration. The product is obtained in the liquid phase .

b. Oxidation of Primary Amines: Another method involves the oxidation of a primary amine precursor. The amine group is converted to the nitro group using an oxidizing agent. For example: [ \text{RNH}_2 + [O] \longrightarrow \text{RNO}_2 ]

Chemical Reactions Analysis

2-Nitro-5-phenoxybenzoyl chloride can undergo various reactions:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, such as halogenation or acylation.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Hydrolysis: The compound can be hydrolyzed to form the carboxylic acid derivative.

Common reagents include Lewis acids (such as AlCl3), reducing agents (such as Sn/HCl), and bases (for hydrolysis).

Scientific Research Applications

2-Nitro-5-phenoxybenzoyl chloride finds applications in:

    Chemistry: As a building block for the synthesis of other organic compounds.

    Biology: In drug discovery and development, where it may serve as a pharmacophore.

    Medicine: Potential use in pharmaceuticals due to its structural features.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which 2-Nitro-5-phenoxybenzoyl chloride exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or influence biological pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 2-Nitro-5-phenoxybenzoyl chloride is unique due to its specific substitution pattern, similar compounds include other nitroaromatic derivatives like nitrobenzene and related acyl chlorides.

Remember that this compound’s properties and applications are subject to ongoing research, and its full potential awaits exploration in various scientific fields

Properties

CAS No.

139061-34-0

Molecular Formula

C13H8ClNO4

Molecular Weight

277.66 g/mol

IUPAC Name

2-nitro-5-phenoxybenzoyl chloride

InChI

InChI=1S/C13H8ClNO4/c14-13(16)11-8-10(6-7-12(11)15(17)18)19-9-4-2-1-3-5-9/h1-8H

InChI Key

LXJRJMXZBOZRLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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